(5-Morpholinofuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Morpholinofuran-2-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Morpholinofuran-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale borylation reactions. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
(5-Morpholinofuran-2-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(5-Morpholinofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Morpholinofuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The compound can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in organic synthesis and medicinal chemistry.
3-Formylphenylboronic Acid: Used in the synthesis of enzyme inhibitors and other bioactive compounds.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid, with applications in pharmaceutical research.
Uniqueness
(5-Morpholinofuran-2-yl)boronic acid is unique due to its morpholine and furan moieties, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .
Properties
Molecular Formula |
C8H12BNO4 |
---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
(5-morpholin-4-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO4/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2,11-12H,3-6H2 |
InChI Key |
DKECVZWTNVPSCT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2CCOCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.